molecular formula C20H23N3O6 B4961406 Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B4961406
M. Wt: 401.4 g/mol
InChI Key: DLWDFRCYDXKDAO-UHFFFAOYSA-N
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Description

Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of oxalic acid and a piperazine derivative. This compound is notable for its unique structure, which includes a phenoxy group and a pyridin-2-ylmethyl group attached to a piperazine ring. Such structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 2-phenoxyacetyl chloride with 4-(pyridin-2-ylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield phenol derivatives, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

The mechanism of action of oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The phenoxy and pyridin-2-ylmethyl groups can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets . Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is unique due to its combination of oxalic acid and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.C2H2O4/c22-18(15-23-17-7-2-1-3-8-17)21-12-10-20(11-13-21)14-16-6-4-5-9-19-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWDFRCYDXKDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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